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molecular formula C12H16ClNO3 B083484 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide CAS No. 14301-31-6

2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide

Cat. No. B083484
M. Wt: 257.71 g/mol
InChI Key: WWBJEBQJHYKQHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04297357

Procedure details

100 ml of dimethylformamide was added to a mixture of 25.8 g of 2-chloro-N-(3,4-dimetoxyphenethyl)acetamide, 13.6 g of m-aminobenzamide, 15.0 g of sodium iodide and 20.0 g of calcium carbonate, and the mixture was stirred at 60° C. for 4 hours. The same procedure as described in Example 1 was followed to obtain 2-(3-carbamoylphenylamino)-N-(3,4-dimethoxyphenethyl)acetamide. The product was converted to the corresponding hydrochloride salt as described in Example 5. The salt was recrystallized from a mixture of methanol and diethyl ether to obtain 21.7 g of 2-(3-carbamoylphenylamino)-N-(3,4-dimethoxyphenethyl)acetamide hydrochloride having a melting point of 142°-155° C. (dec.).
Quantity
25.8 g
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([NH:5][CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[C:10]([O:16][CH3:17])[CH:9]=1)=[O:4].[NH2:18][C:19]1[CH:20]=[C:21]([CH:25]=[CH:26][CH:27]=1)[C:22]([NH2:24])=[O:23].[I-].[Na+].C(=O)([O-])[O-].[Ca+2]>CN(C)C=O>[C:22]([C:21]1[CH:20]=[C:19]([NH:18][CH2:2][C:3]([NH:5][CH2:6][CH2:7][C:8]2[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[C:10]([O:16][CH3:17])[CH:9]=2)=[O:4])[CH:27]=[CH:26][CH:25]=1)(=[O:23])[NH2:24] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
25.8 g
Type
reactant
Smiles
ClCC(=O)NCCC1=CC(=C(C=C1)OC)OC
Name
Quantity
13.6 g
Type
reactant
Smiles
NC=1C=C(C(=O)N)C=CC1
Name
Quantity
15 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
20 g
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 60° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(N)(=O)C=1C=C(C=CC1)NCC(=O)NCCC1=CC(=C(C=C1)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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